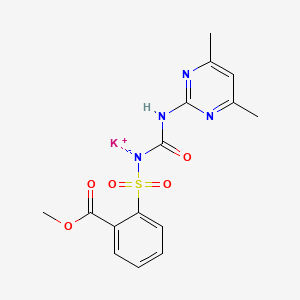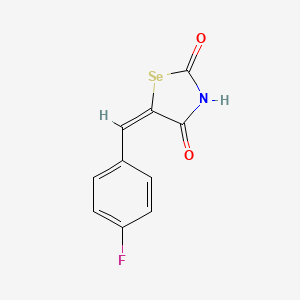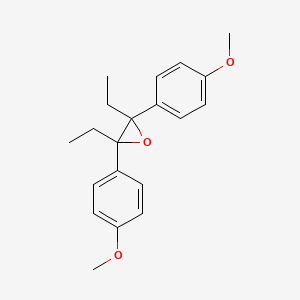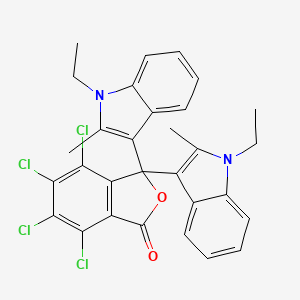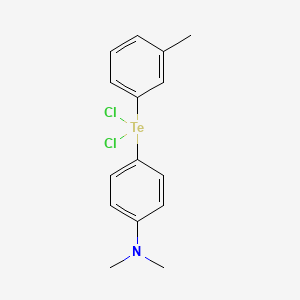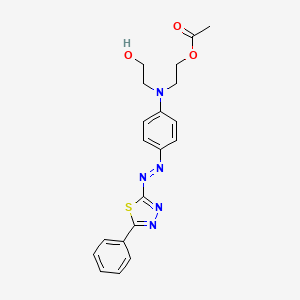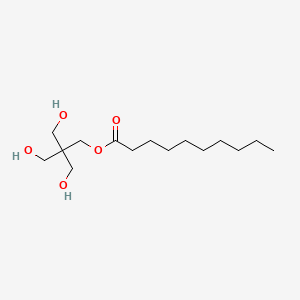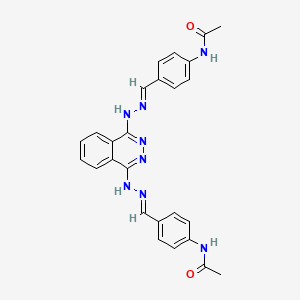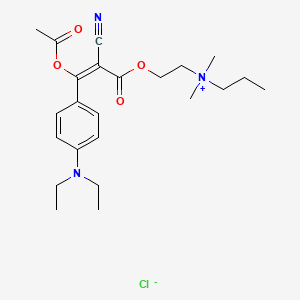
1,1-Bis(2-propoxyphenyl)-2-phenyl-1,2-ethanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(2-propoxyphenyl)-2-phenyl-1,2-ethanediol is an organic compound characterized by its unique structure, which includes two propoxyphenyl groups and one phenyl group attached to an ethanediol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-propoxyphenyl)-2-phenyl-1,2-ethanediol typically involves the reaction of 2-propoxybenzaldehyde with phenylmagnesium bromide, followed by a reduction step to form the ethanediol structure. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated reaction systems are often employed to ensure consistent production.
化学反応の分析
Types of Reactions
1,1-Bis(2-propoxyphenyl)-2-phenyl-1,2-ethanediol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the ethanediol backbone.
Substitution: The phenyl and propoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
1,1-Bis(2-propoxyphenyl)-2-phenyl-1,2-ethanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Bis(2-propoxyphenyl)-2-phenyl-1,2-ethanediol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of oxidative stress or modulation of inflammatory responses.
類似化合物との比較
Similar Compounds
- 1,1-Bis(2-methoxyphenyl)-2-phenyl-1,2-ethanediol
- 1,1-Bis(2-ethoxyphenyl)-2-phenyl-1,2-ethanediol
Uniqueness
1,1-Bis(2-propoxyphenyl)-2-phenyl-1,2-ethanediol is unique due to its specific propoxyphenyl groups, which confer distinct chemical properties and reactivity compared to its methoxy and ethoxy analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
122135-79-9 |
|---|---|
分子式 |
C26H30O4 |
分子量 |
406.5 g/mol |
IUPAC名 |
2-phenyl-1,1-bis(2-propoxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C26H30O4/c1-3-18-29-23-16-10-8-14-21(23)26(28,25(27)20-12-6-5-7-13-20)22-15-9-11-17-24(22)30-19-4-2/h5-17,25,27-28H,3-4,18-19H2,1-2H3 |
InChIキー |
YWMTXYXFEJUDOQ-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=CC=C1C(C2=CC=CC=C2OCCC)(C(C3=CC=CC=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


